1,3,4-Thiadiazole-2-carbonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

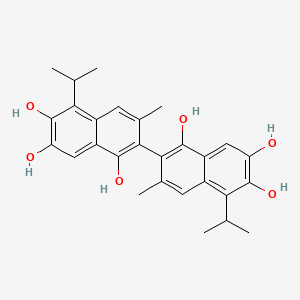

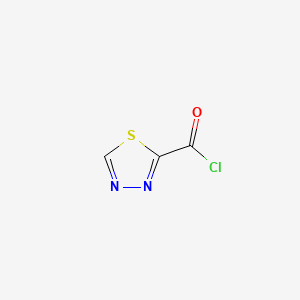

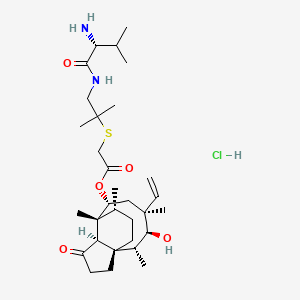

1,3,4-Thiadiazole-2-carbonyl chloride is a compound with the molecular formula C3HClN2OS . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents. It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Synthesis Analysis

1,3,4-Thiadiazole derivatives are synthesized by cyclization of a group of various benzaldehydes with thiosemicarbazide in the presence of various reagents like FeCl3, HCHO by losing a molecule of water . The synthesis techniques for 1,3,4-thiadiazole derivatives focus on cyclization, condensation reactions, and functional group transformations .Molecular Structure Analysis

Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity . They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Chemical Reactions Analysis

The 1,3,4-thiadiazole ring exhibits a wide spectrum of pharmacological activities such as anti-inflammatory, antimicrobial, antiepileptic, antineoplastic, analgesic, antiviral .Physical And Chemical Properties Analysis

The molecular weight of 1,3,4-Thiadiazole-2-carbonyl chloride is 148.57 g/mol . More detailed physical and chemical properties were not found in the retrieved papers.科学的研究の応用

Anticancer Agents : Several novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety have been synthesized and evaluated as potent anticancer agents. These compounds have shown promising results against liver carcinoma cell lines (Gomha et al., 2017).

Structural Characterization and Molecular Docking : A study focused on the synthesis and characterization of compounds containing 2-amino-1,3,4-thiadiazole, comparing experimental results with theoretical ones, including molecular docking studies to assess potential biological interactions (Er et al., 2016).

Organic Photo-Stabilizers for Poly (vinyl chloride) : Research has been conducted on the use of 1,3,4-thiadiazole derivatives derived from Gallic acid as additives for the photo-stabilization of poly (vinyl chloride), demonstrating their effectiveness in this application (Tomi et al., 2017).

Synthesis of Ligands : Novel ligands incorporating two or three 1,3,4-thiadiazole units have been prepared, showcasing the versatility of this compound in ligand formation (Molina et al., 1993).

Corrosion Inhibitors : 1,3,4-thiadiazoles have been investigated as corrosion inhibitors for mild steel in acidic solutions, highlighting their potential in industrial applications (Bentiss et al., 2007).

Inhibitors of Carbonic Anhydrase Isoenzymes : Novel inhibitors based on 1,3,4-thiadiazole derivatives have been synthesized and shown to inhibit human carbonic anhydrase isoenzymes, indicating their potential in medicinal chemistry (Kasımoğulları et al., 2011).

Safety And Hazards

The safety data sheet for a similar compound, 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, and eye/face protection .

将来の方向性

1,3,4-thiadiazoles have become an important class of heterocycles and a great interest of researchers because of their broad types of biological activity . Future research is expected to focus on the design and development of novel compounds with antimicrobial activity . This includes the synthesis of different derivatives of 1,3,4-Thiadiazole .

特性

IUPAC Name |

1,3,4-thiadiazole-2-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HClN2OS/c4-2(7)3-6-5-1-8-3/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQLQVCRGURGBNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(S1)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20664486 |

Source

|

| Record name | 1,3,4-Thiadiazole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20664486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,4-Thiadiazole-2-carbonyl chloride | |

CAS RN |

104473-08-7 |

Source

|

| Record name | 1,3,4-Thiadiazole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20664486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-((6-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate](/img/structure/B560661.png)